3-(Trimethylsilyl)benzaldehyde
Overview
Description
3-(Trimethylsilyl)benzaldehyde is an organic compound characterized by the presence of a trimethylsilyl group attached to the benzaldehyde moiety. This compound is notable for its utility in organic synthesis, particularly in the modification of functional groups and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trimethylsilyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: 3-(Trimethylsilyl)benzoic acid.
Reduction: 3-(Trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Trimethylsilyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the modification of functional groups.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)benzaldehyde primarily involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be involved in substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 4-(Trimethylsilyl)benzaldehyde
- 3-(Trimethylsilyl)benzoic acid
- 3-(Trimethylsilyl)benzyl alcohol
Comparison: 3-(Trimethylsilyl)benzaldehyde is unique due to the position of the trimethylsilyl group on the benzaldehyde ring, which influences its reactivity and the types of reactions it can undergo. Compared to 4-(Trimethylsilyl)benzaldehyde, the position of the trimethylsilyl group in the meta position can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
3-trimethylsilylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFLHCKSMCSEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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